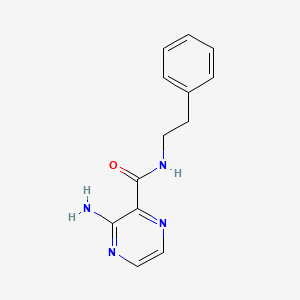

3-amino-N-phenethylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-N-(2-phenylethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-12-11(15-8-9-16-12)13(18)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCTVGDGAVNUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NC=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-phenethylpyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with phenethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-phenethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on cancer cell lines.

Mechanism of Action

The mechanism of action of 3-amino-N-phenethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-amino-N-phenethylpyrazine-2-carboxamide with structurally related pyrazine-2-carboxamide derivatives:

*Yields vary based on synthesis procedure (A or B) .

Key Observations:

- Substituent Effects on Melting Points : Aromatic substituents with electron-withdrawing groups (e.g., trifluoromethyl ) or halogen atoms (e.g., chloro ) increase melting points due to enhanced intermolecular interactions. Aliphatic chains (e.g., hexyl ) drastically reduce melting points.

- Synthetic Efficiency : Yields for phenethyl derivatives (18–74%) are comparable to trifluoromethylbenzyl analogs but lower than hexyl derivatives (50%). Procedure B often improves yields for bulky substituents .

Spectral and Elemental Analysis

- IR Spectroscopy : All compounds show C=O stretching between 1646–1684 cm⁻¹, confirming carboxamide integrity. NH₂ and NH stretches (3256–3423 cm⁻¹) vary slightly with substituent electronic effects .

- ¹H-NMR : Aromatic protons in phenethyl and benzyl derivatives appear downfield (δ 7.07–8.80 ppm), while aliphatic chains (e.g., hexyl) show signals at δ 0.89–3.43 ppm .

- Elemental Analysis: Discrepancies between calculated and observed values (e.g., 52.71% vs. 52.39% C in trifluoromethylbenzyl derivative ) suggest minor impurities or hydration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-phenethylpyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis often involves bromination, coupling, and amidation. For example:

- Step 1 : Bromination of 3-hydroxypyrazine-2-carboxamide using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature .

- Step 2 : Amidation with methylamine hydrochloride using coupling agents like HATU and N,N-diisopropylethylamine (DIPEA) in DMF .

- Key parameters : Control temperature (0–23°C), solvent selection (DMF for polar intermediates), and stoichiometric ratios (e.g., 1.2 eq NBS for regioselective bromination) .

Q. Which analytical techniques are most reliable for validating the structure and purity of this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .

- NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., pyrazine ring protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1 for intermediates) .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodology :

- Target selection : Prioritize receptors/enzymes common to piperazine-carboxamide analogs (e.g., serotonin or dopamine receptors) .

- In vitro assays : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic inhibition assays (e.g., kinase activity) with controls for solvent interference .

- Dose range : Test 0.1–100 µM concentrations to establish dose-response curves .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data for pyrazine-carboxamide derivatives be resolved?

- Methodology :

- Comparative analysis : Synthesize analogs with systematic substitutions (e.g., halogen vs. methyl groups) and evaluate bioactivity trends .

- Computational modeling : Use AutoDock Vina to compare binding poses of active/inactive analogs; prioritize residues with ΔG < -8 kcal/mol .

- Data normalization : Control for assay variability by repeating experiments with internal standards (e.g., reference inhibitors) .

Q. What are the best practices for computational docking studies to predict the binding mode of this compound?

- Methodology :

- Software setup : AutoDock Vina with Lamarckian genetic algorithm, 20 runs per ligand, and exhaustiveness = 32 .

- Grid box placement : Center on the active site (e.g., kinase ATP-binding pocket) with dimensions 25×25×25 Å .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via molecular dynamics simulations (100 ns trajectories) .

Q. What challenges arise in achieving regioselective functionalization of the pyrazine ring, and how can they be addressed?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to guide nitration/bromination to the 6-position .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in electrophilic substitutions .

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl boronate intermediates .

Q. What advanced techniques are required for enantiomer separation of chiral derivatives of this compound?

- Methodology :

- Chiral chromatography : Use Chiralpak® OD columns with 20% MeOH-DMEA (0.2%) in supercritical CO₂ at 35°C .

- Conditions : Flow rate = 5 mL/min, 100 bar pressure; monitor retention times (e.g., 1.6 vs. 2.4 min for isomers) .

- Validation : Confirm enantiomeric excess (ee > 98%) via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.